molecular formula C10H8N2OS B6329898 4-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde CAS No. 1314987-73-9

4-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde

Cat. No.: B6329898
CAS No.: 1314987-73-9
M. Wt: 204.25 g/mol
InChI Key: ODKLBPDOGYRUEU-UHFFFAOYSA-N
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Description

4-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features both a pyridine and a thiophene ringThe molecular formula of this compound is C₁₀H₈N₂OS, and it has a molecular weight of 204.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde typically involves the condensation of 6-aminopyridine-3-carbaldehyde with thiophene-2-carbaldehyde. This reaction can be catalyzed by various reagents, including acids or bases, under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Aminopyridin-3-yl)thiophene-2-carboxylic acid
  • 4-(6-Aminopyridin-3-yl)thiophene-2-methanol
  • 4-(6-Aminopyridin-3-yl)thiophene-2-amine

Uniqueness

4-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde is unique due to the presence of both an aldehyde and an amino group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

IUPAC Name

4-(6-aminopyridin-3-yl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2OS/c11-10-2-1-7(4-12-10)8-3-9(5-13)14-6-8/h1-6H,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKLBPDOGYRUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=CSC(=C2)C=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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